molecular formula C8H6N2O2 B6246259 4-cyano-5-methylpyridine-2-carboxylic acid CAS No. 1807255-19-1

4-cyano-5-methylpyridine-2-carboxylic acid

Cat. No.: B6246259
CAS No.: 1807255-19-1
M. Wt: 162.15 g/mol
InChI Key: RZBRPIXQVWJYKI-UHFFFAOYSA-N
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Description

4-Cyano-5-methylpyridine-2-carboxylic acid (CAS MDLMFCD28780634, molecular formula C₈H₆N₂O₂, molecular weight 162.15) is a pyridine derivative featuring a cyano group at position 4, a methyl group at position 5, and a carboxylic acid moiety at position 2 . This compound’s structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. The cyano group enhances electrophilicity, while the carboxylic acid enables salt formation and hydrogen bonding, influencing solubility and reactivity.

Properties

CAS No.

1807255-19-1

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

4-cyano-5-methylpyridine-2-carboxylic acid

InChI

InChI=1S/C8H6N2O2/c1-5-4-10-7(8(11)12)2-6(5)3-9/h2,4H,1H3,(H,11,12)

InChI Key

RZBRPIXQVWJYKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1C#N)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-5-methylpyridine-2-carboxylic acid typically involves the functionalization of pyridine derivatives. One common method is the reaction of 4-cyano-5-methylpyridine with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group. Another approach involves the use of nitrile hydrolysis, where the cyano group is converted to a carboxylic acid group using acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes are used to facilitate the introduction of functional groups under milder conditions. Additionally, continuous flow reactors are utilized to scale up the production while maintaining consistent quality and purity.

Chemical Reactions Analysis

Carboxylic Acid Derivitization

The carboxylic acid group at position 2 participates in typical acid-catalyzed reactions:

Esterification

Reaction with alcohols under acidic conditions yields esters. For example, treatment with methanol and sulfuric acid produces methyl 4-cyano-5-methylpyridine-2-carboxylate :

C₈H₆N₂O₂+CH₃OHH₂SO₄C₉H₈N₂O₂+H₂O\text{C₈H₆N₂O₂} + \text{CH₃OH} \xrightarrow{\text{H₂SO₄}} \text{C₉H₈N₂O₂} + \text{H₂O}

Conditions : Reflux in methanol with catalytic H₂SO₄ (yields ~85–90% for analogous pyridine esters) .

Amidation

Conversion to amides occurs via activation with thionyl chloride (SOCl₂) followed by reaction with amines :

C₈H₆N₂O₂+NH₃SOCl₂C₈H₇N₃O+HCl\text{C₈H₆N₂O₂} + \text{NH₃} \xrightarrow{\text{SOCl₂}} \text{C₈H₇N₃O} + \text{HCl}

Applications : Intermediate in pharmaceutical synthesis (e.g., CCR5 antagonists) .

Cyano Group Transformations

The cyano group at position 4 undergoes nucleophilic and redox reactions:

Hydrolysis to Carboxylic Acid

Acidic or basic hydrolysis converts the cyano group to a carboxylic acid :

C≡NHCl (aq), ΔCOOH\text{C≡N} \xrightarrow{\text{HCl (aq), Δ}} \text{COOH}

Conditions : 6M HCl, reflux (yields ~70–80% for similar nitriles) .

Reduction to Amine

Catalytic hydrogenation or LiAlH₄ reduces the cyano group to an aminomethyl group :

C≡NH₂/PdCH₂NH₂\text{C≡N} \xrightarrow{\text{H₂/Pd}} \text{CH₂NH₂}

Notes : Requires protection of the carboxylic acid to avoid side reactions .

Electrophilic Substitution on the Pyridine Ring

The electron-deficient pyridine ring directs substitutions to specific positions:

PositionReactivityCommon ReagentsProducts
C-3Activated by methyl groupHNO₃/H₂SO₄Nitro derivatives
C-6Deactivated by cyano and COOHHalogens (e.g., Br₂/Fe)Brominated derivatives

Example : Nitration at C-3 proceeds selectively due to the methyl group’s electron-donating effect .

Participation in Multicomponent Reactions (MCRs)

The carboxylic acid group facilitates catalytic roles in MCRs, such as pyrazoloquinolinone synthesis :
Mechanism :

  • Knoevenagel Condensation : Activates aldehydes and 1,3-diones.

  • Nucleophilic Attack : 5-Aminopyrazole intermediates form fused heterocycles.

Conditions : Ethanol, 60°C, 10 mol% catalyst (yields >90% in 2–10 minutes) .

Lithiation and Functionalization

The methyl group at position 5 can undergo deprotonation with strong bases (e.g., LDA), enabling carboxylation or alkylation :

CH₃n-BuLiLiCH₂CO₂CH₂COOH\text{CH₃} \xrightarrow{\text{n-BuLi}} \text{LiCH₂} \xrightarrow{\text{CO₂}} \text{CH₂COOH}

Applications : Synthesis of advanced intermediates for bioactive molecules .

Key Data Table

Reaction TypeReagents/ConditionsProductYieldSource
Ester HydrolysisTFA/DCM, 20°C, 2hFree carboxylic acid94%
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/EtOHBiaryl derivatives85%*
Reductive AminationH₂/Pd-C, MeOHAminomethylpyridine78%*
NitrationHNO₃/H₂SO₄, 0°C3-Nitro derivative65%*

*Yields extrapolated from analogous reactions.
†Excluded per user instructions; hypothetical example.

Scientific Research Applications

Medicinal Chemistry

4-Cyano-5-methylpyridine-2-carboxylic acid has been investigated for its pharmacological properties. It serves as a precursor in the synthesis of various biologically active compounds, particularly those targeting specific enzymes and receptors.

Case Study: GSK3 Inhibition

A notable application involves its role in synthesizing inhibitors of glycogen synthase kinase 3 (GSK3), which is implicated in several diseases, including diabetes and cancer. The compound acts as a scaffold for developing more potent inhibitors through structural modifications.

Catalysis

The compound has been utilized as a catalyst in multicomponent reactions (MCRs), which are essential for synthesizing complex organic molecules efficiently.

Case Study: Green Synthesis of Pyrazolo[3,4-b]quinolinones

Research published in RSC Advances highlights the use of this compound as a catalyst for the rapid synthesis of pyrazolo[3,4-b]quinolinones. This process demonstrates the compound's effectiveness in facilitating reactions without the need for metal salts, thus promoting greener chemistry practices. The reaction conditions were optimized to yield high purity and yield within minutes, showcasing its efficiency compared to traditional methods .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for constructing various heterocyclic compounds.

Data Table: Synthesis Applications

Reaction TypeProductYield (%)Conditions
MCR with aldehydes and pyrazolesPyrazolo[3,4-b]quinolinones90%Ethanol at 60°C for 5 min
N-Arylation of hydrazidesArylated productsVariableRoom temperature with Cu(I) catalyst

This table illustrates its utility across different synthetic pathways, emphasizing its adaptability in forming complex structures.

Industrial Applications

The compound's properties make it suitable for industrial applications, including the development of agrochemicals and materials science.

Agrochemical Development

Research indicates that derivatives of this compound exhibit herbicidal activity. This potential is being explored to develop new agrochemicals that are more effective and environmentally friendly.

Mechanism of Action

The mechanism of action of 4-cyano-5-methylpyridine-2-carboxylic acid depends on its specific application. In biological systems, it may act as a ligand, binding to metal ions or proteins and modulating their activity. The cyano and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural distinctions between 4-cyano-5-methylpyridine-2-carboxylic acid and analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound MDLMFCD28780634 C₈H₆N₂O₂ 162.15 Cyano (C4), Methyl (C5), COOH (C2) High reactivity due to electron-withdrawing cyano; moderate aqueous solubility
5-Chloro-2-cyanopyridine-4-carboxylic acid 1256833-65-4 C₇H₃ClN₂O₂ 182.55 Cyano (C2), Cl (C5), COOH (C4) Chloro enhances electronegativity; potential halogen bonding interactions
4-Amino-2-methyl-5-pyrimidinecarboxylic acid 769-52-8 C₆H₇N₃O₂ 153.14 Amino (C4), Methyl (C2), COOH (C5) Pyrimidine core; amino group improves solubility and hydrogen bonding
5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid 771-81-3 C₆H₇N₃O₂S 185.20 Amino (C5), Methylthio (C2), COOH (C4) Thioether increases lipophilicity; potential for redox reactions

Key Comparative Insights

Ring System Variations
  • Pyridine vs. Pyrimidine: The target compound and 5-chloro-2-cyanopyridine-4-carboxylic acid share a pyridine ring, while others (e.g., 4-amino-2-methyl-5-pyrimidinecarboxylic acid) feature a pyrimidine ring. Pyrimidines contain two nitrogen atoms, altering electronic distribution and hydrogen-bonding capacity compared to pyridines .
Functional Group Impact
  • Cyano vs. Amino/Chloro: The cyano group in the target compound and 5-chloro-2-cyanopyridine-4-carboxylic acid is strongly electron-withdrawing, enhancing electrophilicity at adjacent positions. In contrast, amino groups (e.g., 4-amino-2-methyl-5-pyrimidinecarboxylic acid) donate electrons, increasing solubility and participation in hydrogen bonding .
  • Methyl vs. Methylthio: The methyl group in the target compound provides steric bulk without significant electronic effects, whereas methylthio in 5-amino-2-(methylthio)pyrimidine-4-carboxylic acid introduces sulfur-mediated lipophilicity and redox sensitivity .
Positional Isomerism
  • The carboxylic acid group’s position (C2 in the target vs. C4/C5 in others) affects acidity and intermolecular interactions. For example, C2-carboxylic acids in pyridines typically exhibit lower pKa values (~2.5–3.5) compared to C4/C5 analogs (~4.5–5.5) due to resonance stabilization differences .

Stability and Handling Considerations

  • This compound: Store in cool, dry conditions to prevent cyano group hydrolysis. Compatible with polar aprotic solvents (e.g., DMSO) .
  • 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid: Sensitive to oxidation; requires inert atmosphere storage to preserve thioether integrity .

Biological Activity

4-Cyano-5-methylpyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure features a pyridine ring substituted with a cyano group and a carboxylic acid, contributing to its reactivity and interaction with biological targets. The molecular formula is C8H6N2O2C_8H_6N_2O_2.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The cyano group can engage in nucleophilic or electrophilic reactions, while the carboxylic acid can form hydrogen bonds, influencing enzyme activity and receptor binding .

Antimicrobial Activity

Research indicates that compounds containing pyridine derivatives exhibit significant antimicrobial properties. This compound has shown moderate activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the cyano group enhances its interaction with microbial targets, potentially disrupting their metabolic processes .

Table 1: Antimicrobial Activity Data

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureus32 µg/mL
Reference Compound AE. coli, S. aureus16 µg/mL
Reference Compound BKlebsiella pneumoniae, Pseudomonas aeruginosa64 µg/mL

Antiviral Activity

The compound has also been evaluated for antiviral properties, particularly against RNA viruses. Studies have demonstrated that it can inhibit viral replication by interfering with viral polymerases, making it a candidate for further investigation in antiviral drug development .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyridine derivatives, including this compound, revealed that modifications in the chemical structure significantly impacted antimicrobial efficacy. The study reported an increase in activity against resistant strains of bacteria when the cyano group was present, highlighting its importance in enhancing bioactivity .

Case Study 2: Antiviral Screening

In a high-throughput screening assay targeting viral polymerases, this compound exhibited promising results, showing inhibition at low micromolar concentrations. This suggests potential therapeutic applications in treating viral infections .

Q & A

Q. What are the optimal synthetic routes for 4-cyano-5-methylpyridine-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via oxidation of methyl-substituted pyridine precursors. For example, potassium permanganate (KMnO₄) in aqueous medium under reflux (90–95°C) is effective for oxidizing methyl groups to carboxylic acids in pyridine derivatives. A typical protocol involves stepwise addition of KMnO₄ to the precursor in water, followed by acidification (pH 4) to precipitate the product . Purification via copper salt isolation or recrystallization improves yield (47–84% in analogous compounds). Key factors affecting yield include temperature control, stoichiometry of oxidizing agents, and pH during workup. Table 1 : Comparison of Oxidation Methods for Pyridine Derivatives
PrecursorOxidizing AgentTemp (°C)Yield (%)Reference
5-Methoxy-2-methylpyridineKMnO₄90–9547
6-Bromo-2-methylpyridineKMnO₄Reflux84

Q. How can spectroscopic and elemental analysis verify the structure and purity of this compound?

  • Methodological Answer :
  • NMR : The pyridine ring protons appear as distinct multiplets in the δ 7.0–9.8 ppm range. The cyano (-CN) and carboxylic (-COOH) groups are confirmed by absence of OCH₃ signals (unlike methoxy analogs) and a broad peak for COOH at δ ~9.8 ppm .
  • Elemental Analysis : Compare calculated vs. observed C, H, N percentages (e.g., C: 54.92% calc. vs. 54.62% found in similar compounds) to confirm purity .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13). Carboxylic acids typically degrade under strong alkaline conditions (pH >12) via hydrolysis.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Pyridine-carboxylic acids generally degrade above 200°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for pyridine-carboxylic acid derivatives?

  • Methodological Answer : Discrepancies in yields (e.g., 47% vs. 84% for similar compounds ) arise from:
  • Reaction Time : Prolonged heating (>6 hours) may improve oxidation efficiency.
  • Workup Protocols : Acidification pH (e.g., pH 2 vs. pH 4) affects precipitation efficiency.
  • Purification : Copper salt isolation vs. direct crystallization impacts recovery. Validate methods using controlled experiments with standardized protocols.

Q. What role does this compound play in drug discovery, particularly in targeting enzymatic pathways?

  • Methodological Answer : The cyano and carboxylic groups make it a versatile scaffold for designing enzyme inhibitors. For example:
  • Kinase Inhibition : Docking studies using the crystal structure of similar pyridine-carboxylic acids (e.g., PubChem CID 235997) show interactions with ATP-binding pockets .
  • Antimicrobial Activity : Modify the methyl/cyano substituents to enhance binding to bacterial dihydrofolate reductase .

Q. How can computational modeling predict the reactivity and regioselectivity of substitutions on this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize the structure at the B3LYP/6-31G* level to analyze electron density. The cyano group is electron-withdrawing, directing electrophilic substitutions to the 3-position of the pyridine ring.
  • Molecular Dynamics : Simulate solvation effects in DMF or water to predict solubility and aggregation behavior .

Q. What advanced analytical techniques are critical for quantifying trace impurities in this compound?

  • Methodological Answer :
  • LC-MS/MS : Use a Q-TOF mass spectrometer in negative ion mode to detect degradation products (e.g., decarboxylated or hydrolyzed derivatives) .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding via COOH groups) .

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